2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Descripción general

Descripción

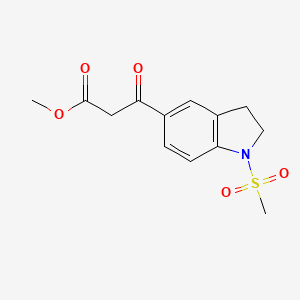

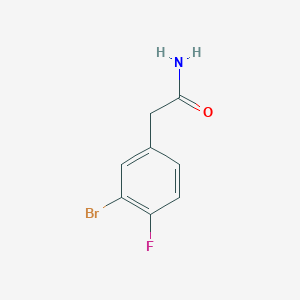

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride (2-EPMQC) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid with a molecular formula of C17H15ClO2. It is also known as 2-ethoxy-6-methylquinoline-4-carbonyl chloride, 2-ethoxy-6-methylquinoline-4-carboxylic acid chloride, and 6-methyl-2-ethoxyquinoline-4-carbonyl chloride. 2-EPMQC is a versatile compound that is used in a wide range of experiments, including those related to drug development and biochemistry.

Aplicaciones Científicas De Investigación

Nonlinear Optical Properties and Optical Limiting Applications

- Synthesized compounds, including variants of 2-ethoxyphenyl-derivatives, have been characterized and evaluated for their nonlinear optical absorption using techniques like open-aperture z-scan. Some samples demonstrate potential for optical limiting applications, indicating their suitability in protecting sensitive instruments from laser damage (Ruanwas et al., 2010).

Ethoxycarbonylmethylation and Derivatives Synthesis

- Studies describe regioselective routes to ethoxycarbonylmethyl-derivatives of methylquinolinium and isoquinolinium iodides, showcasing the chemical reactivity and potential for synthesizing diverse chemical structures starting from similar ethoxyphenyl-derivatives (Diaba et al., 2000).

Luminescent Properties and Catalytic Applications

- Cyclopalladated and cyclometalated compounds derived from similar ethoxyphenyl-quinoline structures have been studied for their luminescent properties and potential in catalytic applications, such as coupling reactions, which are crucial in synthesizing complex organic molecules (Xu et al., 2014).

Synthesis of Novel Pyridine and Fused Pyridine Derivatives

- Research on compounds similar to 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride has led to the synthesis of new pyridine derivatives, highlighting the potential of these compounds in creating new chemical entities with possible applications in various fields, including pharmaceuticals (Al-Issa, 2012).

Application in Ethylene Polymerization and Ring Opening Polymerization

- Compounds derived from similar ethoxyphenyl-quinoline structures have been used as pre-catalysts in ethylene polymerization, demonstrating high catalytic activity and potential in industrial polymer production processes (Ma et al., 2014).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to disrupt the plasma membrane via ionic interaction . This disruption can lead to cytotoxic effects, secretion of cytokines like IL-1β, and production of reactive oxygen species (ROS) in a dose-dependent manner .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, leading to diverse biological activities .

Result of Action

Related compounds have been shown to induce cytokine production, immune cell infiltration, and pulmonary fibrotic changes .

Propiedades

IUPAC Name |

2-(2-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-3-23-18-7-5-4-6-13(18)17-11-15(19(20)22)14-10-12(2)8-9-16(14)21-17/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQCIMZUPGYQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001236494 | |

| Record name | 2-(2-Ethoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001236494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |

CAS RN |

1160253-85-9 | |

| Record name | 2-(2-Ethoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Ethoxyphenyl)-6-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001236494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluorobenzo[b]thien-2-ylboronic acid](/img/structure/B1393792.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1393806.png)